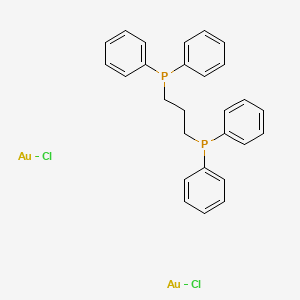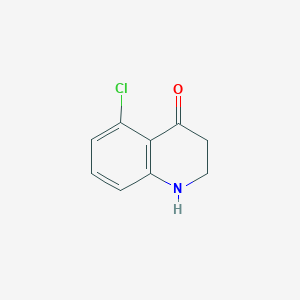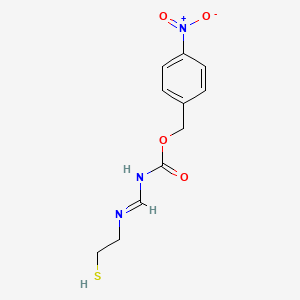
3-Tert-butyl-5-iodosalicylaldehyde
Overview
Description
3-Tert-butyl-5-iodosalicylaldehyde is a chemical compound with the molecular formula C11H13IO2 and a molecular weight of 304.12400 . It is also known by other names such as 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-5-iodosalicylaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
3-Tert-butyl-5-iodosalicylaldehyde has a density of 1.615±0.06 g/cm3 (Predicted), a boiling point of 302.4±42.0 °C (Predicted), and a melting point of 43-44℃ . It does not have a specified flash point .Scientific Research Applications
Synthesis of Complex Chemical Compounds
3-Tert-butyl-5-iodosalicylaldehyde is utilized in the synthesis of complex chemical compounds. For example, a study demonstrated the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides. This process involved a biosynthesis reaction system in organic solvents, enhancing the yield and enantiomeric excess of the product (Liu et al., 2018).
Macrocyclic Compound Formation
The compound plays a role in forming macrocyclic compounds, as observed in a study where the simple condensation reaction of 3,5-di-tert-butyl salicylaldehyde and 3-aminophenylboronic acid led to a trimeric macrocyclic compound. This molecule was analyzed for its potential to include small organic molecules using NMR spectroscopy and X-ray crystallography (Barba et al., 2004).
Analytical Studies
In another research, the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of a similar compound, 3,5 di tert butyl 4 hydroxy benzoic acid, was conducted. This study involved quantum chemical calculations and spectroscopic analyses to understand the molecular properties and interactions of the compound (Mathammal et al., 2016).
Photophysical Properties Research
The photophysical properties of certain derivatives were investigated, which can be relevant for applications like dye-sensitized solar cells. For example, a study explored the condensation of derivatives with other compounds to form metallosalophen complexes, which were then used as photosensitizers in solar cell applications. The addition of certain acids as co-adsorbents was found to enhance the performance of these cells (Zhang et al., 2020).
Mechanism of Action
Mode of Action
It’s possible that the iodine atom in the compound could play a role in its interaction with its targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVEYVFTZFSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476241 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-iodosalicylaldehyde | |
CAS RN |
83816-59-5 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)
